N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide
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Overview
Description
N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinyl ring, introduction of the trifluoromethyl group, and attachment of the cyclohexyl and furamide groups. Common reagents used in these reactions include cyclohexylamine, trifluoroacetic anhydride, and furamide derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to achieve consistent quality and efficiency. The industrial methods focus on minimizing waste and maximizing the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The trifluoromethyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, with some requiring specific solvents, temperatures, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Scientific Research Applications
N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE can be compared with similar compounds, such as:
N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CYCLOHEXANECARBOXAMIDE: This compound has a similar structure but with a cyclohexanecarboxamide group instead of a furamide group.
N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE:
The uniqueness of N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H16F3N3O4 |
---|---|
Molecular Weight |
359.30 g/mol |
IUPAC Name |
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)14(19-11(22)10-7-4-8-25-10)12(23)21(13(24)20-14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,19,22)(H,20,24) |
InChI Key |
YKMOXNDVNARZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CO3 |
solubility |
50.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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